molecular formula C22H25N3OS B6518028 3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide CAS No. 863593-73-1

3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide

Cat. No.: B6518028
CAS No.: 863593-73-1
M. Wt: 379.5 g/mol
InChI Key: UKLUGOQQPNXCAC-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide is a complex organic compound featuring a thiazole ring, a cyclohexyl group, and a phenyl group with a methyl substituent. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Properties

IUPAC Name

3-cyclohexyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-15-17(21-25-19-11-6-14-23-22(19)27-21)9-5-10-18(15)24-20(26)13-12-16-7-3-2-4-8-16/h5-6,9-11,14,16H,2-4,7-8,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLUGOQQPNXCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CCC2CCCCC2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of a thioamide precursor with a suitable halide under acidic or basic conditions. The cyclohexyl and phenyl groups are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other thiazole derivatives and heterocyclic compounds. Its unique structure makes it a valuable building block for developing new chemical entities.

Biology: Thiazole derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, antifungal, and anticancer properties. They are used in the development of new drugs and therapeutic agents.

Medicine: This compound has potential applications in the treatment of various diseases due to its biological activity. It can be used as a lead compound for drug discovery and development, particularly in the fields of infectious diseases and cancer therapy.

Industry: In the industrial sector, thiazole derivatives are used in the production of agrochemicals, dyes, and other chemical products. They also play a role in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring, in particular, is known to interact with enzymes and receptors in biological systems, leading to various biological responses. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Ritonavir: An antiretroviral drug containing a thiazole ring.

  • Abafungin: An antifungal drug with a thiazole moiety.

  • Tiazofurin: An anticancer drug featuring a thiazole structure.

Uniqueness: 3-Cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide stands out due to its unique combination of functional groups and structural features. This compound's distinct chemical structure allows it to interact with biological targets in ways that are different from other thiazole derivatives, making it a valuable candidate for further research and development.

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